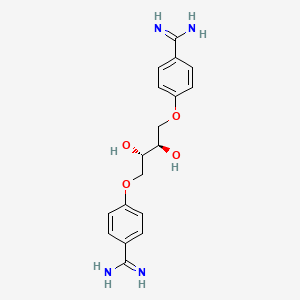
Benzenecarboximidamide, 4,4'-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- is a complex organic compound characterized by its unique structure, which includes benzenecarboximidamide groups linked by a 2,3-dihydroxy-1,4-butanediyl bis(oxy) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- typically involves multi-step organic reactionsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidamide groups, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering the benzenecarboximidamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted benzenecarboximidamide derivatives .
Scientific Research Applications
Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidamide derivatives with different linkers or substituents.
- Compounds with similar functional groups, such as benzenecarboximidamide linked by different dihydroxyalkyl chains .
Uniqueness
The uniqueness of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
181883-51-2 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(2R,3S)-4-(4-carbamimidoylphenoxy)-2,3-dihydroxybutoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H22N4O4/c19-17(20)11-1-5-13(6-2-11)25-9-15(23)16(24)10-26-14-7-3-12(4-8-14)18(21)22/h1-8,15-16,23-24H,9-10H2,(H3,19,20)(H3,21,22)/t15-,16+ |
InChI Key |
YWHQBFNXBMLONH-IYBDPMFKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)N)OC[C@H]([C@H](COC2=CC=C(C=C2)C(=N)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCC(C(COC2=CC=C(C=C2)C(=N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















